molecular formula C19H14N4O3S B12182646 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12182646
M. Wt: 378.4 g/mol
InChI Key: SEBHCIKYIVOGSB-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a methoxyphenyl group, a thiazole ring, and a quinazoline core. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide to introduce the thiazole ring, followed by oxidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
  • 3-(2-fluorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
  • 3-(2-bromophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)quinazoline-7-carboxamide

InChI

InChI=1S/C19H14N4O3S/c1-26-16-5-3-2-4-15(16)23-11-21-14-10-12(6-7-13(14)18(23)25)17(24)22-19-20-8-9-27-19/h2-11H,1H3,(H,20,22,24)

InChI Key

SEBHCIKYIVOGSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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